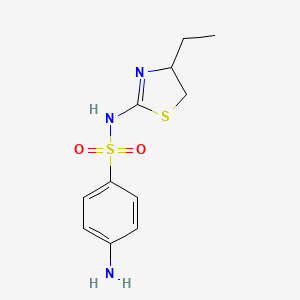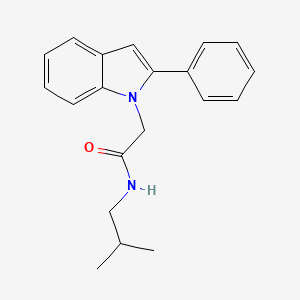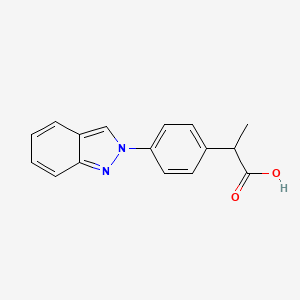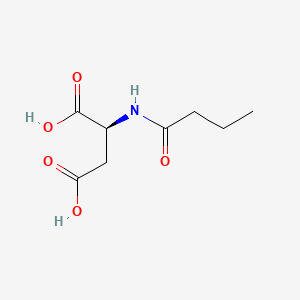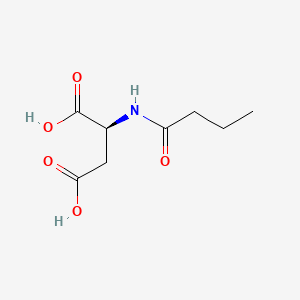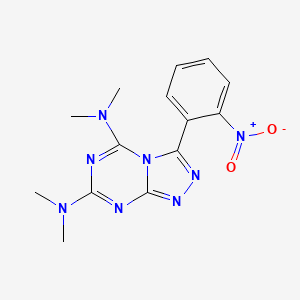![molecular formula C10H12F3NO2 B12802936 [5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol CAS No. 62522-88-7](/img/structure/B12802936.png)
[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 259674:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 259674 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of NSC 259674 is carried out under good manufacturing practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC 259674 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
NSC 259674 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPM8 ion channel and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored for its potential therapeutic applications in treating neuropathic pain and other conditions involving TRPM8.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mecanismo De Acción
NSC 259674 exerts its effects by selectively antagonizing the TRPM8 ion channel. This ion channel is involved in the sensation of cold and the regulation of various physiological processes. By blocking TRPM8, NSC 259674 can modulate cellular signaling pathways and reduce pain sensations. The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling cascades .
Comparación Con Compuestos Similares
- TRPM8 antagonist 1
- TRPM8 antagonist 3
- TRPM8 antagonist 4
Comparison: NSC 259674 stands out due to its high potency and selectivity for the TRPM8 ion channel. Compared to other similar compounds, it has a lower IC50 value, indicating greater efficacy at lower concentrations. Additionally, NSC 259674 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development .
Propiedades
Número CAS |
62522-88-7 |
|---|---|
Fórmula molecular |
C10H12F3NO2 |
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)9-7(5-16)6(4-15)8-2-1-3-14(8)9/h15-16H,1-5H2 |
Clave InChI |
AASPXESVTPMRBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C(N2C1)C(F)(F)F)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


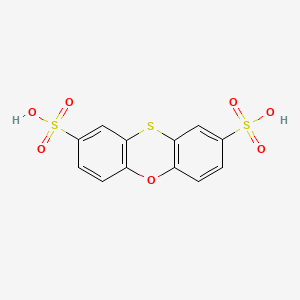
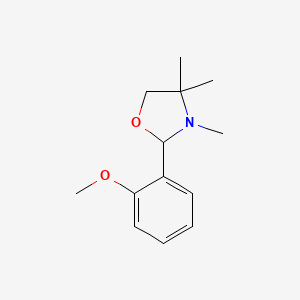
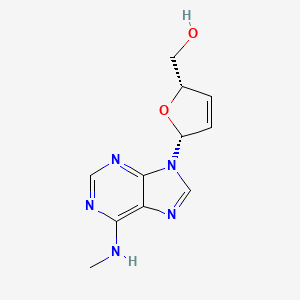
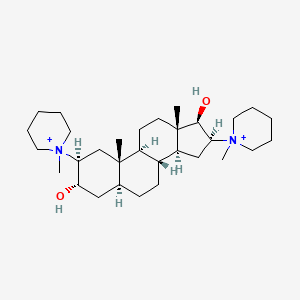
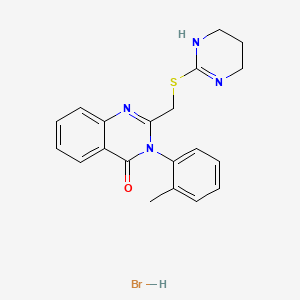
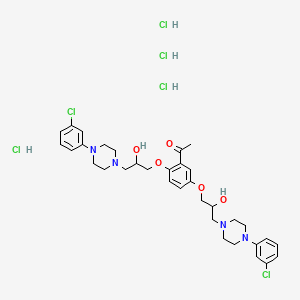
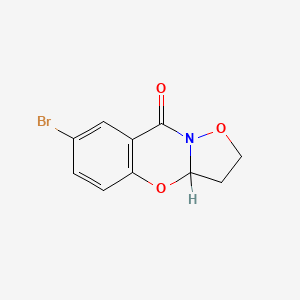
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
